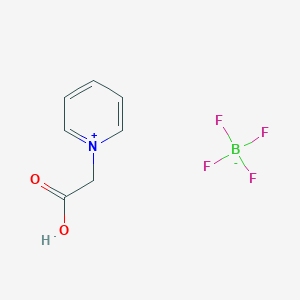
2-Pyridin-1-ium-1-ylacetic acid;tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridin-1-ium-1-ylacetic acid;tetrafluoroborate is a compound that belongs to the class of pyridinium salts. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The tetrafluoroborate anion is often used in these salts due to its stability and non-coordinating nature, making it an ideal counterion in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-1-ium-1-ylacetic acid;tetrafluoroborate typically involves the reaction of pyridine with an appropriate acetic acid derivative in the presence of a tetrafluoroborate source. One common method involves the use of boron trifluoride etherate as the tetrafluoroborate source . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the tetrafluoroborate anion.
Industrial Production Methods
Industrial production of pyridinium salts often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridin-1-ium-1-ylacetic acid;tetrafluoroborate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The pyridinium ring can participate in nucleophilic substitution reactions, where nucleophiles replace a substituent on the ring.
Electrophilic Addition: The compound can also undergo electrophilic addition reactions, particularly at the nitrogen atom of the pyridinium ring.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as halides, amines, and thiols. Reaction conditions often involve the use of polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide can yield a halopyridinium salt, while reaction with an amine can produce an aminopyridinium derivative .
Applications De Recherche Scientifique
2-Pyridin-1-ium-1-ylacetic acid;tetrafluoroborate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Pyridin-1-ium-1-ylacetic acid;tetrafluoroborate involves its interaction with various molecular targets. The pyridinium ring can act as an electrophile, facilitating reactions with nucleophiles. The tetrafluoroborate anion, being non-coordinating, does not interfere with the reactivity of the pyridinium cation . This allows the compound to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyloxonium tetrafluoroborate: Another tetrafluoroborate salt known for its strong methylating properties.
(2-Fluoroallyl)pyridinium tetrafluoroborate: A fluorinated pyridinium salt used in Pd-catalyzed allylic substitution reactions.
Uniqueness
2-Pyridin-1-ium-1-ylacetic acid;tetrafluoroborate is unique due to its specific structure, which combines the reactivity of the pyridinium ring with the stability of the tetrafluoroborate anion. This combination makes it particularly useful in reactions requiring a stable yet reactive pyridinium salt .
Propriétés
Formule moléculaire |
C7H8BF4NO2 |
|---|---|
Poids moléculaire |
224.95 g/mol |
Nom IUPAC |
2-pyridin-1-ium-1-ylacetic acid;tetrafluoroborate |
InChI |
InChI=1S/C7H7NO2.BF4/c9-7(10)6-8-4-2-1-3-5-8;2-1(3,4)5/h1-5H,6H2;/q;-1/p+1 |
Clé InChI |
DCYJBXZBNRJSSL-UHFFFAOYSA-O |
SMILES canonique |
[B-](F)(F)(F)F.C1=CC=[N+](C=C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


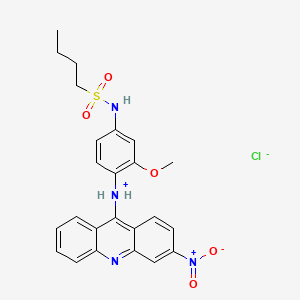
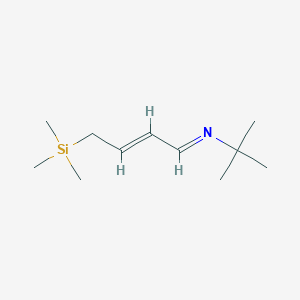
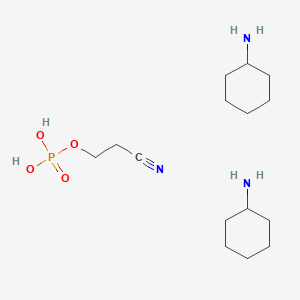
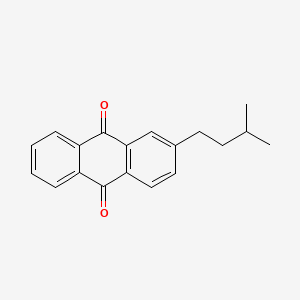
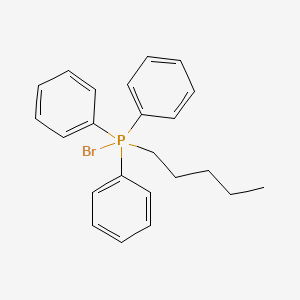
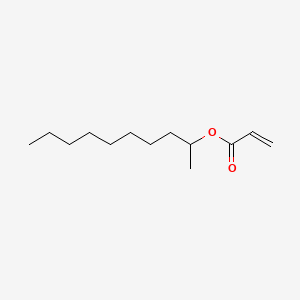
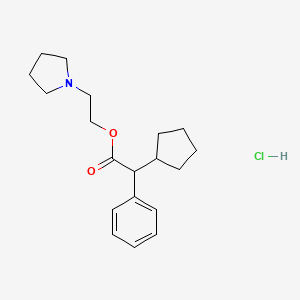
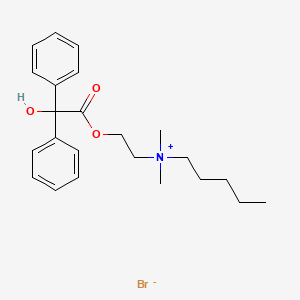
ammonium methyl sulfate](/img/structure/B13757663.png)


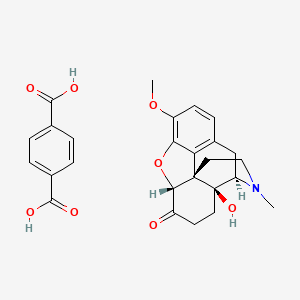
![Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13757697.png)

